molecular formula C19H16BrN3O7 B4723748 2-(3-nitrophenyl)-2-oxoethyl N-(4-bromobenzoyl)glycylglycinate

2-(3-nitrophenyl)-2-oxoethyl N-(4-bromobenzoyl)glycylglycinate

Cat. No. B4723748
M. Wt: 478.2 g/mol
InChI Key: KBZNKXCTWYJTDY-UHFFFAOYSA-N
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Description

2-(3-nitrophenyl)-2-oxoethyl N-(4-bromobenzoyl)glycylglycinate, also known as NBGG, is a chemical compound that has gained significant interest in scientific research due to its potential applications in drug development. This compound belongs to the class of benzoyl glycylglycinate derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl N-(4-bromobenzoyl)glycylglycinate involves its ability to bind to the active site of ACE and DPP-4 enzymes, thereby inhibiting their activity. This results in the reduction of blood pressure and blood glucose levels, respectively.
Biochemical and physiological effects:
Studies have shown that 2-(3-nitrophenyl)-2-oxoethyl N-(4-bromobenzoyl)glycylglycinate can effectively lower blood pressure and blood glucose levels in animal models. It has also been shown to improve insulin sensitivity and reduce inflammation. However, further studies are needed to determine the long-term effects of 2-(3-nitrophenyl)-2-oxoethyl N-(4-bromobenzoyl)glycylglycinate on human subjects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-nitrophenyl)-2-oxoethyl N-(4-bromobenzoyl)glycylglycinate in lab experiments is its high yield during synthesis, making it readily available for research. However, one limitation is that 2-(3-nitrophenyl)-2-oxoethyl N-(4-bromobenzoyl)glycylglycinate has a relatively short half-life, which may affect its effectiveness in vivo.

Future Directions

There are several future directions for 2-(3-nitrophenyl)-2-oxoethyl N-(4-bromobenzoyl)glycylglycinate research. One direction is to investigate its potential as a treatment for other diseases, such as cancer and Alzheimer's disease. Another direction is to optimize the synthesis method to increase the yield and stability of 2-(3-nitrophenyl)-2-oxoethyl N-(4-bromobenzoyl)glycylglycinate. Additionally, further studies are needed to determine the safety and efficacy of 2-(3-nitrophenyl)-2-oxoethyl N-(4-bromobenzoyl)glycylglycinate in human subjects.
Conclusion:
In conclusion, 2-(3-nitrophenyl)-2-oxoethyl N-(4-bromobenzoyl)glycylglycinate is a promising compound with potential applications in drug development. Its ability to inhibit the activity of ACE and DPP-4 enzymes makes it a potential candidate for the treatment of hypertension and type 2 diabetes. However, further research is needed to determine its long-term effects and safety in human subjects.

Scientific Research Applications

2-(3-nitrophenyl)-2-oxoethyl N-(4-bromobenzoyl)glycylglycinate has been extensively studied for its potential applications in drug development. It has been shown to inhibit the activity of various enzymes, including angiotensin-converting enzyme (ACE) and dipeptidyl peptidase-4 (DPP-4). These enzymes are involved in the regulation of blood pressure and glucose metabolism, respectively, making 2-(3-nitrophenyl)-2-oxoethyl N-(4-bromobenzoyl)glycylglycinate a potential candidate for the treatment of hypertension and type 2 diabetes.

properties

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 2-[[2-[(4-bromobenzoyl)amino]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O7/c20-14-6-4-12(5-7-14)19(27)22-9-17(25)21-10-18(26)30-11-16(24)13-2-1-3-15(8-13)23(28)29/h1-8H,9-11H2,(H,21,25)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZNKXCTWYJTDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)CNC(=O)CNC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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